

Physical properties of 2,5-Dichlorobenzaldehyde melting point and boiling point

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,5-Dichlorobenzaldehyde

Cat. No.: B1346813

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of 2,5-Dichlorobenzaldehyde

This technical guide provides a comprehensive overview of the core physical properties of **2,5-Dichlorobenzaldehyde**, with a specific focus on its melting and boiling points. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data, detailed experimental protocols, and a logical visualization of the compound's physical transitions.

Core Physical Properties

2,5-Dichlorobenzaldehyde is an organic compound with the chemical formula $C_7H_4Cl_2O$. At room temperature, it exists as a solid, typically in the form of white to cream-colored crystals or powder.^{[1][2]} Its key physical properties are summarized in the table below.

Property	Value	Source
Molecular Formula	$C_7H_4Cl_2O$	[3]
Molecular Weight	175.01 g/mol	[1]
Physical Form	Solid (Crystals or powder)	[1] [2]
Melting Point	54-57 °C (lit.)	[1] [4]
56 °C	[5]	
53.5-59.5 °C	[2]	
Boiling Point	232 °C	[5]

Experimental Protocols for Property Determination

The determination of melting and boiling points are fundamental procedures for identifying and assessing the purity of a compound.[\[6\]](#)[\[7\]](#) Pure compounds typically exhibit sharp, well-defined melting and boiling points, whereas impurities tend to lower the melting point and broaden the melting range.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Melting Point Determination: Capillary Method

The capillary method is a standard and widely used technique for accurately determining the melting point of a solid organic compound.[\[6\]](#)[\[9\]](#)

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase. This is observed by heating a small, powdered sample in a capillary tube at a controlled rate and recording the temperature range from the first sign of melting to complete liquefaction.[\[6\]](#)[\[9\]](#)

Detailed Methodology:

- **Sample Preparation:** Ensure the **2,5-Dichlorobenzaldehyde** sample is completely dry and finely powdered to allow for uniform packing and heat transfer.
- **Capillary Tube Loading:** Press the open end of a thin-walled capillary tube into the powdered sample. Tap the sealed end of the tube on a hard surface, or drop it through a long glass

tube, to compact the sample into a height of 2-3 mm at the bottom.[8][10]

- Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., a MelTemp or Thiele tube).[6][8]
- Heating and Observation:
 - If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/minute) to get a preliminary value.[8][10]
 - For an accurate measurement, allow the apparatus to cool. Then, heat rapidly to about 15-20 °C below the approximate melting point.[10]
 - Reduce the heating rate to a slow and steady 1-2 °C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[6][8]
- Data Recording: Record two temperatures:
 - The temperature at which the first droplet of liquid is observed.
 - The temperature at which the entire sample has completely melted into a clear liquid.
 - This range represents the melting point of the sample.

Boiling Point Determination: Micro-Boiling Point Method

For small quantities of a liquid, the micro-boiling point or capillary method is a convenient and accurate technique.[11][12]

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[13] This is observed by heating the liquid and noting the temperature at which a continuous stream of vapor bubbles emerges and when, upon cooling, the liquid is drawn into an inverted capillary tube.[11]

Detailed Methodology:

- Sample Preparation: Add approximately 0.5 mL of the liquid sample (melted **2,5-Dichlorobenzaldehyde**) into a small test tube or fusion tube.[12]

- Capillary Setup: Take a capillary tube that is sealed at one end and place it, open-end down, into the liquid in the test tube.[13][14]
- Apparatus Assembly: Attach the test tube assembly to a thermometer. Immerse the setup in a heating bath (like a Thiele tube filled with mineral oil) or an aluminum heating block.[11][14] The thermometer bulb should be positioned parallel to the sample.
- Heating and Observation:
 - Begin heating the bath or block gently. Initially, a slow stream of bubbles will emerge from the capillary tube as the trapped air expands.[11]
 - As the temperature approaches the boiling point, a rapid and continuous stream of vapor bubbles will emerge from the capillary's lower tip.[11]
- Data Recording:
 - Stop heating when the rapid bubbling is observed.
 - The stream of bubbles will slow and eventually stop as the apparatus cools.
 - The moment the liquid is drawn up into the capillary tube, the vapor pressure inside the capillary equals the atmospheric pressure. Record the temperature at this exact moment. This is the experimental boiling point.[11]

Visualization of Physical States

The following diagram illustrates the logical relationship between **2,5-Dichlorobenzaldehyde** and its physical state transitions as determined by its melting and boiling points.

2,5-Dichlorobenzaldehyde

C7H4Cl2O

Physical States & Transitions

Solid
(Crystalline)

Melting

Liquid

Boiling

Gas

Determined Properties

Boiling Point
232 °C

Melting Point
54-57 °C

[Click to download full resolution via product page](#)

Caption: Logical flow of 2,5-Dichlorobenzaldehyde's physical state transitions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,5-Dichlorobenzaldehyde 96 6361-23-5 [sigmaaldrich.com]
- 2. 2,5-Dichlorobenzaldehyde, 98% 5 g | Buy Online | Thermo Scientific Chemicals | [thermofisher.com](https://www.thermofisher.com) [thermofisher.com]
- 3. 2,5-Dichlorobenzaldehyde | C7H4Cl2O | CID 80702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,5-Dichlorobenzaldehyde | 6361-23-5 [chemicalbook.com]
- 5. 2,5-dichlorobenzaldehyde [stenutz.eu]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. SSERC | Melting point determination [sserc.org.uk]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 9. westlab.com [westlab.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. chem.ucalgary.ca [chem.ucalgary.ca]
- 13. Video: Boiling Points - Concept [jove.com]
- 14. byjus.com [byjus.com]
- To cite this document: BenchChem. [Physical properties of 2,5-Dichlorobenzaldehyde melting point and boiling point]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1346813#physical-properties-of-2-5-dichlorobenzaldehyde-melting-point-and-boiling-point>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com